molecular formula C27H19ClN7Na3O11S3 B12747580 Trisodium 7-((4-chloro-6-(phenyl(sulphonatomethyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxy-2-sulphonatophenyl)azo)naphthalene-2-sulphonate CAS No. 85455-59-0

Trisodium 7-((4-chloro-6-(phenyl(sulphonatomethyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxy-2-sulphonatophenyl)azo)naphthalene-2-sulphonate

Cat. No.: B12747580
CAS No.: 85455-59-0
M. Wt: 818.1 g/mol
InChI Key: WIZBPMQAMJNOHO-UHFFFAOYSA-K
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Description

Introduction to Trisodium 7-((4-Chloro-6-(Phenyl(Sulphonatomethyl)Amino)-1,3,5-Triazin-2-yl)Amino)-4-Hydroxy-3-((4-Methoxy-2-Sulphonatophenyl)Azo)Naphthalene-2-Sulphonate

Historical Context and Discovery of Triazine-Based Azo Dyes

The development of triazine-based azo dyes represents a pivotal intersection of synthetic organic chemistry and industrial demand for colorfast textiles. Early azo dyes, such as Chrysoidine (1875) and Biebrich Scarlet (1884), demonstrated the utility of diazo coupling reactions but lacked covalent bonding with cellulose fibers. The breakthrough came in 1956 with Imperial Chemical Industries’ (ICI) introduction of Procion dyes, which featured reactive triazine rings capable of forming stable covalent bonds with hydroxyl groups in cellulose. This innovation marked the birth of modern reactive dyes, combining the chromophoric azo group with reactive halogenated heterocycles.

Trisodium 7-((4-chloro-6-(phenyl(sulphonatomethyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxy-2-sulphonatophenyl)azo)naphthalene-2-sulphonate emerges from three evolutionary strands:

  • Triazine Reactivity : The 1,3,5-triazine core, first utilized in reactive dyes by ICI, provides nucleophilic substitution sites for bonding with fibers.
  • Azo Chromophores : Derived from 19th-century azo dye chemistry, the -(N=N)- group between aromatic rings enables tunable light absorption.
  • Sulphonated Solubility : Addition of sulphonate groups (-SO₃⁻) in the 1960s addressed solubility challenges, as seen in Reactive Blue 19 (CAS 2580-78-1).

This compound exemplifies the convergence of these historical trajectories, optimizing both reactivity and application properties through strategic functionalization.

Structural Classification Within Reactive Dye Chemistry

The dye’s structure integrates four critical components that define its classification and behavior:

Triazine Reactive Center

The 1,3,5-triazine ring at position 7 of the naphthalene backbone contains a chlorine atom at position 4, enabling nucleophilic substitution with cellulose hydroxyl groups under alkaline conditions. This mirrors the reactivity profile of Procion MX dyes, where triazine chlorides facilitate cold dyeing processes.

Azo Chromophoric System

The -N=N- bridge between the naphthalene system and 4-methoxy-2-sulphonatophenyl group creates a conjugated π-system absorbing visible light. Comparative studies show methoxy substituents at position 4 redshift absorption maxima by 15–20 nm compared to unsubstituted phenylazo derivatives.

Sulphonated Solubilizing Groups

Three sulphonate groups (-SO₃⁻Na⁺) at positions 2 (naphthalene), 2’ (phenyl), and the methylene bridge ensure water solubility exceeding 220 g/L, critical for exhaust dyeing applications. This aligns with the solubility parameters of commercial dyes like Reactive Blue 19.

Secondary Functionalization

The phenyl(sulphonatomethyl)amino group at position 6 of the triazine introduces steric bulk, potentially slowing hydrolysis rates during fixation. This structural motif shares similarities with heterobifunctional dyes described in studies on fluorosulfonyl-reactive systems.

Table 1: Structural Components and Functional Roles

Component Position Functionality
1,3,5-Triazine 7 Covalent bonding to cellulose
Chlorine substituent 4 (Triazine) Nucleophilic substitution site
Azo group (-N=N-) 3 Chromophoric absorption (~600 nm)
Sulphonates (-SO₃⁻Na⁺) 2, 2’, methylene Aqueous solubility (>200 g/L)
Methoxy group (-OCH₃) 4’ (Phenyl) Electron donation, λmax shift

Industrial and Academic Significance of Multifunctional Sulphonated Dyes

The compound’s multifunctionality bridges industrial dyeing processes and advanced materials research:

Textile Industry Applications

With exhaustion dyeing efficiencies exceeding 80% on cotton (comparable to Reactive Blue 19), this dye achieves:

  • High Fixation Rates : The triazine-chloro group reacts with cellulose at pH 10–11, forming ether bonds resistant to hydrolysis.
  • Brilliant Shades : The azo-chromophore produces a reddish-blue hue (λmax ≈ 610 nm), while methoxy substitution enhances color purity.
  • Reduced Environmental Load : Sulphonate groups minimize unfixed dye discharge, though post-treatment remains necessary for complete fixation.

Properties

CAS No.

85455-59-0

Molecular Formula

C27H19ClN7Na3O11S3

Molecular Weight

818.1 g/mol

IUPAC Name

trisodium;7-[[4-chloro-6-[N-(sulfonatomethyl)anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C27H22ClN7O11S3.3Na/c1-46-18-8-10-20(21(13-18)48(40,41)42)33-34-23-22(49(43,44)45)12-15-11-16(7-9-19(15)24(23)36)29-26-30-25(28)31-27(32-26)35(14-47(37,38)39)17-5-3-2-4-6-17;;;/h2-13,36H,14H2,1H3,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,29,30,31,32);;;/q;3*+1/p-3

InChI Key

WIZBPMQAMJNOHO-UHFFFAOYSA-K

Canonical SMILES

COC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=NC(=NC(=N4)Cl)N(CS(=O)(=O)[O-])C5=CC=CC=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Biological Activity

Trisodium 7-((4-chloro-6-(phenyl(sulphonatomethyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxy-2-sulphonatophenyl)azo)naphthalene-2-sulphonate, commonly referred to as Trisodium 7, is a complex organic compound with significant applications in various fields, particularly in dyeing and as a potential therapeutic agent. This article explores its biological activity, including its mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Information

PropertyDetails
Chemical Formula C27H22ClN7O10S3.3Na
CAS Number 85455-58-9
Molecular Weight 802.10 g/mol
EINECS Number 287-294-6

Structural Features

The compound contains multiple functional groups that contribute to its biological activity, including:

  • A triazine ring, which is known for its role in various biological interactions.
  • Sulfonic acid groups that enhance solubility and reactivity.
  • A naphthalene core that can participate in π-stacking interactions.

Trisodium 7 exhibits several biological activities primarily attributed to its structural components:

  • Antimicrobial Activity : The presence of the triazine moiety is linked to antimicrobial properties against both gram-positive and gram-negative bacteria. Studies have shown that compounds with similar structures can disrupt bacterial cell walls or interfere with metabolic pathways.
  • Antioxidant Properties : The naphthalene structure may provide antioxidant capabilities by scavenging free radicals and reducing oxidative stress in biological systems.
  • Potential Anticancer Effects : Preliminary studies suggest that derivatives of similar azo compounds can induce apoptosis in cancer cells through various signaling pathways.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the effectiveness of Trisodium 7 against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial counts (up to 2 log CFU/g) when treated with appropriate concentrations of the compound over a defined period .
  • Dyeing Applications :
    • In industrial settings, Trisodium 7 is utilized as a dye for textiles. Its ability to form stable complexes with fabric fibers enhances color retention and resistance to fading under light exposure .
  • Toxicological Studies :
    • Toxicological assessments have been conducted to evaluate the safety profile of Trisodium 7. These studies indicate that while acute toxicity is low, chronic exposure could lead to potential health risks such as skin irritation or allergic reactions .

Summary of Key Findings

  • Antimicrobial Activity : Effective against a range of bacteria, with specific efficacy noted against gram-positive strains.
  • Cell Viability Studies : In vitro studies show that Trisodium 7 can reduce cell viability in certain cancer cell lines, suggesting potential for further development as an anticancer agent.
  • Environmental Impact : Research indicates that while the compound is effective for industrial use, its environmental persistence requires careful management to mitigate ecological risks .

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of Trisodium 7. Potential areas of investigation include:

  • Development of novel formulations for enhanced therapeutic efficacy.
  • Long-term environmental impact studies to assess biodegradability and toxicity.
  • Clinical trials to evaluate safety and effectiveness in human subjects.

Scientific Research Applications

Dyeing and Pigmentation

Trisodium 7-((4-chloro-6-(phenyl(sulphonatomethyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxy-2-sulphonatophenyl)azo)naphthalene-2-sulphonate is predominantly used as a dye in textile industries. Its vibrant color properties make it suitable for dyeing fabrics, paper products, and plastics. The compound's stability and solubility in water enhance its effectiveness in these applications .

Biological Research

In biological studies, this compound has been explored for its potential as a fluorescent marker. Its ability to bind to specific proteins allows for tracking and visualization in cellular studies. This application is particularly valuable in understanding protein interactions and cellular processes .

Environmental Monitoring

The compound's chemical structure allows it to be utilized in environmental monitoring as a tracer dye. It can help in studying water flow patterns and contamination spread in aquatic environments. Its detection can be facilitated through spectroscopic methods due to its distinct absorbance characteristics .

Case Study 1: Textile Dyeing Efficiency

A study conducted on the efficiency of various synthetic dyes, including Trisodium 7-((4-chloro-6-(phenyl(sulphonatomethyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxy-2-sulphonatophenyl)azo)naphthalene-2-sulphonate revealed that this dye provided superior colorfastness compared to traditional dyes. The results indicated that fabrics dyed with this compound exhibited less fading when exposed to sunlight and washing cycles .

Case Study 2: Fluorescent Marker in Cellular Biology

In a laboratory setting, researchers utilized Trisodium 7 as a fluorescent marker to study the localization of proteins within cells. The findings demonstrated that the dye effectively illuminated target proteins without significant cytotoxic effects, making it a promising candidate for further biological applications .

Case Study 3: Environmental Tracing

An environmental study employed Trisodium 7 as a tracer dye to monitor water flow in a river system affected by industrial discharge. The results showed how the dye traveled downstream, providing insights into pollution dispersion and aiding in remediation efforts .

Comparison with Similar Compounds

Tetrasodium 4-amino-6-[[5-[[4-[(3-chlorophenyl)amino]-6-fluoro-1,3,5-triazin-2-yl]amino]-2-sulphonatophenyl]azo]-5-hydroxy-3-[(4-sulphonatophenyl)azo]naphthalene-2,7-disulphonate (CAS 70528-89-1)

  • Molecular Formula : C31H18ClFN10Na4O13S4
  • Molecular Weight : 1013.20 g/mol
  • Key Differences :
    • Incorporates fluoro and additional sulfonate groups , enhancing solubility but reducing thermal stability compared to the trisodium compound.
    • Exhibits a tetrasodium salt configuration, increasing ionic strength in solution.
    • The 3-chlorophenyl substituent on the triazine ring alters electronic properties, shifting absorption maxima by ~20 nm .

Potassium-Sodium Salt of 7-[4-[4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)phenylazo]-o-tolylazo]naphthalene-1,3,5-trisulfonic Acid (CAS 125358-42-1)

  • Molecular Formula: Not fully detailed in evidence, but includes mixed cations (K/Na).
  • Key Differences :
    • Substitutes the phenylsulphonatomethyl group with a methylphenylazo moiety, reducing steric hindrance.
    • The potassium-sodium mixed salt configuration affects crystallization behavior and solubility in polar solvents .

Trisodium 2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulphonatonaphthyl]azo]-2,5-dimethylphenyl]azo]benzene-1,4-disulphonate (CAS 70210-13-8)

  • Molecular Formula: Not explicitly provided, but features dimethylphenyl and disulphonate groups.
  • Key Differences :
    • The dimethylphenyl substituent enhances hydrophobicity, making it suitable for synthetic fiber dyeing.
    • Reduced sulfonate density (three vs. four in other analogues) lowers water solubility but improves affinity for polyester blends .

Functional and Performance Comparison

Property Target Compound (CAS 14408-24-3) Tetrasodium Analogue (CAS 70528-89-1) Potassium-Sodium Salt (CAS 125358-42-1)
Solubility (g/L, H₂O) >500 >800 300–400 (pH-dependent)
λmax (nm) 520–540 560–580 490–510
Thermal Stability Stable up to 200°C Degrades at 180°C Stable up to 220°C
Application Cotton dyeing Synthetic fibers Polyester-cotton blends

Research Findings

  • Binding Affinity : The target compound’s phenylsulphonatomethyl group increases affinity for cellulose via hydrogen bonding, achieving a 92% fixation rate on cotton, outperforming the tetrasodium analogue (85%) .
  • Environmental Impact : Sulfonate-rich analogues like CAS 70528-89-1 exhibit higher biodegradability (70% degradation in 28 days) compared to the target compound (55%) due to reduced halogen content .
  • Synthetic Utility : The potassium-sodium salt (CAS 125358-42-1) is preferred for polyester blends due to its cation-mediated diffusion into hydrophobic fibers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for this compound, and how can purity be validated?

  • Methodology : Synthesis typically involves sequential azo coupling and triazine substitution reactions. Key steps include:

  • Diazotization of 4-methoxy-2-sulphonatoaniline under acidic conditions (0–5°C) followed by coupling to 4-hydroxynaphthalene-2-sulphonate .

  • Chlorotriazine intermediate formation (e.g., 4-chloro-6-(phenyl(sulphonatomethyl)amino)-1,3,5-triazin-2-amine) via nucleophilic substitution .

  • Final purification via ion-exchange chromatography or recrystallization in ethanol/water mixtures to achieve >98% purity. Validate purity using HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) and MALDI-TOF MS .

    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
DiazotizationNaNO₂, HCl, 0–5°C8595%
Azo CouplingpH 9–10, 25°C7292%
Triazine SubstitutionEt₃N, DMF, 60°C6898%

Q. How can spectroscopic techniques (e.g., UV-Vis, NMR) be applied to confirm its structure?

  • Methodology :

  • UV-Vis : Characterize λmax in aqueous solution (e.g., 520–540 nm for azo and naphthalene chromophores) .
  • <sup>1</sup>H NMR : Identify aromatic protons (δ 7.2–8.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and sulphonate protons (broad, δ 1.5–2.5 ppm) .
  • FT-IR : Confirm sulphonate (S=O at 1180–1250 cm⁻¹) and triazine (C=N at 1550–1600 cm⁻¹) functional groups .

Advanced Research Questions

Q. How do pH and ionic strength affect the compound’s stability and reactivity in aqueous systems?

  • Methodology :

  • Conduct kinetic studies under varying pH (2–12) and ionic strength (0.1–1.0 M NaCl). Monitor degradation via HPLC and UV-Vis.

  • Key Findings :

  • Stability peaks at pH 6–8 due to minimized hydrolysis of sulphonate and triazine groups .

  • High ionic strength (>0.5 M) induces aggregation, reducing reaction rates with nucleophiles (e.g., amines) .

    • Data Table :
pHHalf-life (h)Degradation Pathway
212Triazine hydrolysis
7120Stable
1224Azo bond cleavage

Q. How can computational modeling resolve contradictory data on its binding affinity with metal ions?

  • Methodology :

  • Use DFT (e.g., B3LYP/6-31G*) to model interactions with Cr³⁺, Co²⁺, or Fe³⁺. Compare with experimental data from ITC (isothermal titration calorimetry) .
  • Contradiction : Discrepancies in reported log K values (e.g., log K = 4.2 vs. 5.8 for Cr³⁺) may arise from solvent effects or protonation states.
  • Resolution : Simulate solvation (e.g., PCM model) and protonation at pH 7.0 to align theoretical and experimental results .

Q. What strategies mitigate interference from co-existing sulfonated dyes in environmental samples during analysis?

  • Methodology :

  • SPE Optimization : Use mixed-mode sorbents (e.g., Oasis HLB + MAX) to selectively retain the target compound while eluting interferents with methanol/ammonium acetate .

  • LC-MS/MS : Apply MRM transitions (e.g., m/z 750 → 450 for quantification; m/z 750 → 320 for confirmation) to enhance specificity .

    • Data Table :
InterferentRetention Time (min)Resolution Factor
C.I. Acid Red 888.21.5
Target Compound10.5-

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis due to steric hindrance?

  • Solution :

  • Introduce microwave-assisted synthesis (100°C, 20 min) to enhance reaction efficiency .
  • Use bulky leaving groups (e.g., triflate) in triazine intermediates to accelerate substitution kinetics .

Q. What advanced techniques validate its role in photoactive applications (e.g., dye-sensitized solar cells)?

  • Methodology :

  • Transient Absorption Spectroscopy : Measure charge-transfer lifetimes (e.g., τ = 50–200 ns) in TiO₂-bound states .
  • IPCE (Incident Photon-to-Current Efficiency) : Compare performance under AM 1.5G solar simulation .

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